PROTAC RAR Degrader-1
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Overview
Description
PROTAC RAR Degrader-1 is a compound designed to target and degrade retinoic acid receptors (RARs) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand that binds to the retinoic acid receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the cellular inhibitor of apoptosis protein 1 (cIAP1). By bringing the retinoic acid receptor and the E3 ubiquitin ligase into close proximity, this compound facilitates the ubiquitination and subsequent degradation of the retinoic acid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC RAR Degrader-1 involves several key steps:
Synthesis of the Retinoic Acid Receptor Ligand: This step involves the preparation of a ligand that specifically binds to the retinoic acid receptor.
Synthesis of the E3 Ligase Ligand: This step involves the preparation of a ligand that binds to the E3 ubiquitin ligase, cIAP1.
Linker Attachment: The two ligands are connected via a linker, which is typically synthesized through a series of organic reactions involving amide bond formation, esterification, or other coupling reactions.
Final Assembly: The final compound is assembled by linking the retinoic acid receptor ligand and the E3 ligase ligand through the linker
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing purification techniques such as chromatography and crystallization to obtain the final product .
Types of Reactions:
Ubiquitination: this compound facilitates the ubiquitination of the retinoic acid receptor by recruiting the E3 ubiquitin ligase, cIAP1.
Proteasomal Degradation: Following ubiquitination, the retinoic acid receptor is recognized and degraded by the 26S proteasome
Common Reagents and Conditions:
Ligands: Specific ligands for the retinoic acid receptor and cIAP1.
Linkers: Various chemical linkers that can be synthesized through organic reactions.
Reaction Conditions: Typically involve organic solvents, catalysts, and controlled temperatures to facilitate the coupling reactions
Major Products:
Ubiquitinated Retinoic Acid Receptor: The primary product of the ubiquitination reaction.
Degraded Retinoic Acid Receptor Fragments: The final products after proteasomal degradation
Scientific Research Applications
PROTAC RAR Degrader-1 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the degradation of retinoic acid receptors and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of retinoic acid receptors in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated retinoic acid receptor signaling, such as certain cancers and skin disorders.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
Mechanism of Action
PROTAC RAR Degrader-1 exerts its effects through the following mechanism:
Binding: The retinoic acid receptor ligand binds to the retinoic acid receptor, while the E3 ligase ligand binds to cIAP1.
Proximity: The linker brings the retinoic acid receptor and cIAP1 into close proximity.
Ubiquitination: cIAP1 ubiquitinates the retinoic acid receptor.
Degradation: The ubiquitinated retinoic acid receptor is recognized and degraded by the 26S proteasome
Comparison with Similar Compounds
PROTAC BRD4 Degrader-1: Targets bromodomain-containing protein 4 (BRD4) for degradation.
PROTAC BET Degrader-1: Targets bromodomain and extra-terminal (BET) proteins for degradation.
PROTAC AR Degrader-1: Targets androgen receptors (AR) for degradation
Uniqueness: PROTAC RAR Degrader-1 is unique in its specific targeting of retinoic acid receptors, which are involved in a wide range of biological processes and diseases. Its ability to selectively degrade retinoic acid receptors makes it a valuable tool for studying retinoic acid receptor biology and for developing targeted therapies .
Properties
IUPAC Name |
2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOSGDCLGNWLSI-ACALULJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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